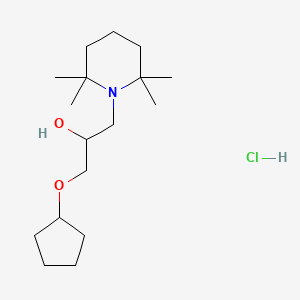

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclopentyloxy group attached to a propanol backbone, which is further linked to a tetramethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available cyclopentanol, 2,2,6,6-tetramethylpiperidine, and epichlorohydrin.

Step 1: Cyclopentanol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(cyclopentyloxy)-2,3-epoxypropane.

Step 2: The epoxy compound is then reacted with 2,2,6,6-tetramethylpiperidine under acidic conditions to open the epoxide ring and form 1-(cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.

Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols under mild to moderate conditions.

Major Products:

- Oxidation products include ketones and aldehydes.

- Reduction products include alkanes.

- Substitution products vary depending on the nucleophile used, such as azides, nitriles, or thiols.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

- Investigated for its potential as a stabilizer in biological assays.

- Studied for its interactions with biological membranes due to its amphiphilic nature.

Medicine:

- Explored for its potential as a pharmaceutical intermediate.

- Evaluated for its activity in modulating certain biological pathways.

Industry:

- Utilized in the development of specialty chemicals.

- Employed in the formulation of advanced materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

- 1-(Cyclopentyloxy)-3-(dimethylamino)propan-2-ol

- 1-(Cyclopentyloxy)-3-(morpholin-4-yl)propan-2-ol

- 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol

Uniqueness:

- The presence of the tetramethylpiperidinyl group distinguishes it from other similar compounds, providing unique steric and electronic properties.

- The hydrochloride salt form enhances its solubility and stability compared to its free base counterparts.

This detailed overview provides a comprehensive understanding of 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, covering its synthesis, reactions, applications, and unique features

Biologische Aktivität

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride (CAS Number: 23793-75-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H34ClNO2, with a molecular weight of 319.9 g/mol. The compound features a cyclopentyl ether and a tetramethylpiperidine moiety, which are significant in determining its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H34ClNO2 |

| Molecular Weight | 319.9 g/mol |

| CAS Number | 23793-75-1 |

Research indicates that the compound may exert its biological effects through modulation of neurotransmitter systems and antioxidant activity. The tetramethylpiperidine component is known for its role in enhancing the stability of radical species, which could be beneficial in reducing oxidative stress in biological systems .

Antioxidant Properties

Studies have demonstrated that derivatives of tetramethylpiperidine possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related conditions such as neurodegenerative diseases and inflammation . The compound's structure suggests it may similarly protect against oxidative damage.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structural features to this compound exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of oxidative stress-induced neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative damage compared to control groups. Behavioral assessments indicated improved cognitive function and reduced anxiety-like behaviors .

Case Study 2: In Vitro Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. This was quantified using standard protocols where the percentage inhibition was measured against known antioxidants .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant inhibition |

| Neuroprotection | Improved cognitive function |

Eigenschaften

IUPAC Name |

1-cyclopentyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO2.ClH/c1-16(2)10-7-11-17(3,4)18(16)12-14(19)13-20-15-8-5-6-9-15;/h14-15,19H,5-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDYXDFULXTBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1CC(COC2CCCC2)O)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.